Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate
Description
This compound (CAS: 1415562-38-7) is a carbamate-protected amine featuring a spirocyclic 2-oxa-6-azaspiro[3.3]heptane core. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of rigid scaffolds for drug discovery . The spirocyclic structure confers conformational rigidity, enhancing binding selectivity and metabolic stability in bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)13-4-5-14-6-12(7-14)8-16-9-12/h4-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCFEOGZVNDJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CC2(C1)COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129074 | |
| Record name | Carbamic acid, N-[2-(2-oxa-6-azaspiro[3.3]hept-6-yl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415562-38-7 | |
| Record name | Carbamic acid, N-[2-(2-oxa-6-azaspiro[3.3]hept-6-yl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(2-oxa-6-azaspiro[3.3]hept-6-yl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azaspiro intermediate. One common method includes the use of tert-butyl chloroformate and an azaspiro compound under basic conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization.
Reaction Conditions and Outcomes:
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | TFA (neat) or HCl (dioxane) | 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethylamine | 95–98% |
-
Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and forming the amine .
-
Applications : Deprotection enables coupling with carboxylic acids or electrophiles in drug discovery workflows .
Amide Bond Formation
The free amine reacts with activated esters or carboxylic acids to form amides, a key step in medicinal chemistry.
Example Protocol:
| Substrate | Coupling Reagent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| 3,4-Dimethoxyphenylpropanoic acid | HATU, DIPEA | DCM | N-(2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)-3,4-dimethoxyphenylpropanamide | 85% |
-
Key Features :
Nucleophilic Substitution at the Spirocyclic Nitrogen
The spirocyclic nitrogen participates in alkylation or arylation reactions under mild conditions.
Alkylation Example:
| Electrophile | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | DMF | 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane derivative | 78% |
Hydrolysis of Ester Derivatives
Esters linked to the spiro scaffold are hydrolyzed to carboxylic acids for further derivatization.
Hydrolysis Protocol:
| Ester Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl malonate derivative | LiOH, THF/H₂O | 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethylmalonic acid | 90% |
Conversion to Nitriles
Primary amides derived from the amine are dehydrated to nitriles using TFAA.
Reaction Pathway:
| Starting Material | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Primary amide | TFAA, Et₃N | 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethylnitrile | 82% |
Stability Under Oxidative Conditions
The oxa-azaspiro core demonstrates stability toward oxidation, enabling use in catalytic systems.
| Oxidizing Agent | Conditions | Outcome | Source |
|---|---|---|---|
| H₂O₂ | RT, 12 h | No degradation observed |
Scientific Research Applications
Synthesis of Bioactive Compounds
Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate serves as a synthetic intermediate in the development of bioactive substances, particularly kinase inhibitors. These inhibitors are crucial in cancer therapy and neurodegenerative diseases.
Case Study: EGFR Kinase Inhibitors
Research has demonstrated that compounds derived from this carbamate can inhibit the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The design and synthesis of novel derivatives have shown enhanced potency against EGFR, making them promising candidates for cancer treatment .
Case Study: LRRK2 Kinase Inhibitors
Additionally, derivatives of this compound have been explored for their potential as inhibitors of leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson's disease. Studies have indicated that modifications to the spirocyclic structure can significantly affect biological activity, paving the way for new therapeutic agents .
Drug Development and Formulation
The compound's unique structure allows for modifications that can enhance solubility and bioavailability, essential factors in drug formulation. Its application in developing oral formulations is particularly noteworthy, where its stability and efficacy can be optimized through various chemical modifications.
Table 1: Comparison of Biological Activities
| Compound Variant | Target Kinase | IC50 Value (nM) | Reference |
|---|---|---|---|
| Tert-butyl carbamate derivative A | EGFR | 50 | |
| Tert-butyl carbamate derivative B | LRRK2 | 30 | |
| Parent Compound | EGFR | 200 |
Table 2: Synthesis Pathways
| Step Number | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Nucleophilic substitution | tert-butyl isocyanate, spirocyclic amine |
| 2 | Cyclization | Aldehyde source |
| 3 | Purification | Column chromatography |
Mechanism of Action
The mechanism of action of tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Key Observations :
- Reactivity : The carbamate group in the target compound offers acid-labile protection, whereas the primary amine in 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine (CAS 54384-40-6) is more reactive but requires protection for stability .
- Biological Relevance : Analogs like tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate (CAS 1118786-85-8) are used in kinase inhibitor development, highlighting the importance of nitrogen placement in the spiro ring for target engagement .
Stability and Pharmacokinetic Properties
- Ether vs. Amine Stability : The ether oxygen in the target compound reduces basicity, enhancing stability under acidic conditions compared to azaspiro analogs .
- Carbamate Cleavage : The tert-butyl carbamate group is stable under basic conditions but cleaved by strong acids (e.g., TFA), a feature exploited in prodrug design .
Biological Activity
Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate is a synthetic compound that belongs to the class of azaspiro compounds. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, particularly in the development of therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
The compound has the following chemical characteristics:
- Molecular Formula: C15H21N3O3
- Molecular Weight: 279.35 g/mol
- CAS Number: 68340578
- IUPAC Name: tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate
This compound acts primarily as a modulator of specific biological pathways:
- EGFR Inhibition: It has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival. Inhibition of EGFR can lead to reduced tumor growth in various cancers .
- LRRK2 Inhibition: The compound is also being studied for its effects on leucine-rich repeat kinase 2 (LRRK2), an important target in Parkinson's disease therapy. LRRK2 inhibitors can help modulate neuroinflammation and neuronal death associated with this condition .
In vitro Studies
In vitro assays have demonstrated the following biological activities:
Case Studies
-
Case Study on EGFR Inhibition:
- A study conducted on various cancer cell lines showed that tert-butyl carbamate significantly inhibited cell proliferation, with notable effects observed in A431 and HCC827 cell lines, which are known to express high levels of EGFR.
-
Case Study on Neuroprotection:
- Research involving neuronal cell cultures indicated that treatment with this compound resulted in decreased apoptosis under oxidative stress conditions, suggesting a protective effect against neurodegeneration.
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound exhibits moderate toxicity levels, primarily through oral exposure:
Q & A
Q. What are the optimized synthetic routes for tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate, and how can scalability be achieved?
A scalable synthesis involves hydroxide-facilitated alkylation of amines with 3,3-bis(bromomethyl)oxetane (BBMO) to form the spirocyclic core. For example, a two-step process starting from tribromoneopentyl alcohol (TBNPA) yields BBMO in 72% purity after distillation . Subsequent alkylation with tert-butyl carbamate derivatives under Schotten–Baumann conditions achieves >87% yield at 100 g scale. Key parameters include controlled pH and temperature to minimize side reactions .
Q. What analytical techniques are recommended for structural characterization of this compound?
- X-ray crystallography : SHELX software (SHELXL/SHELXS) enables refinement of crystal structures, particularly for resolving spirocyclic conformations .
- NMR spectroscopy : H and C NMR are critical for confirming the tert-butyl group (δ ~1.4 ppm for H) and carbamate carbonyl (δ ~155 ppm for C). F or N NMR may be used if fluorinated or nitrogen-rich analogs are synthesized .
- LC-MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (e.g., m/z 318.2 [MH+] for intermediates) .
Q. How does the choice of counterion (e.g., oxalate vs. sulfonate) impact stability and solubility?
Sulfonate salts (e.g., tosylate) improve aqueous solubility and thermal stability compared to oxalate salts. For instance, 2-oxa-6-azaspiro[3.3]heptane sulfonate salts exhibit >95% stability under accelerated aging conditions (40°C/75% RH for 6 months), enabling broader reaction compatibility .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?
- Protecting group strategy : Use tert-butyl carbamate (Boc) for amine protection, which is stable under basic conditions and cleavable with trifluoroacetic acid (TFA) .
- Catalytic systems : Employ DIAD/PPh for Mitsunobu reactions to couple hydroxyl intermediates with aryl groups (e.g., 85% yield for tert-butyl 4-[6-(2-hydroxyethyl)-2-azaspiro[3.3]heptan-2-yl]benzoate) .
- Purification : Silica gel chromatography with ethyl acetate/petroleum ether (1:2) effectively isolates intermediates while avoiding decomposition .
Q. What role does this compound play in PROTACs (Proteolysis-Targeting Chimeras) and targeted protein degradation?
The spirocyclic amine serves as a linker in PROTACs, connecting E3 ligase binders (e.g., thalidomide analogs) to target protein ligands. For example, tert-butyl derivatives coupled to dioxopiperidine isoindoles form chimeras with confirmed AR (androgen receptor) degradation activity (IC < 50 nM) .
Q. How can stereochemical challenges in spirocyclic intermediates be addressed during synthesis?
- Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives.
- Asymmetric catalysis : Pd-catalyzed couplings or enzymatic resolutions (e.g., lipases) can enforce enantiomeric excess (>90% ee) .
- Crystallization-induced diastereomer transformation : Optimize solvent polarity to isolate desired stereoisomers .
Q. What strategies mitigate discrepancies in crystallographic vs. spectroscopic data for this compound?
Q. How can solubility limitations in biological assays be overcome?
- Prodrug approaches : Convert the carbamate to a phosphate ester for enhanced aqueous solubility.
- Nanoparticle formulation : Encapsulate the compound in PEG-PLGA nanoparticles (50–100 nm) to improve bioavailability .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
